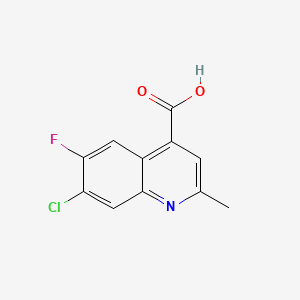

7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2/c1-5-2-7(11(15)16)6-3-9(13)8(12)4-10(6)14-5/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHDVUHAORJIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=CC2=N1)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724929 | |

| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-73-0 | |

| Record name | 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence and Conditions

The synthesis proceeds as follows:

Step 1: Formation of 2-Methylquinoline-4-carboxylic Acid

Isatin reacts with acetone under strongly basic conditions (e.g., sodium hydroxide) via a ring-opening condensation mechanism. This step yields 2-methylquinoline-4-carboxylic acid with a near-quantitative yield (99%).

Step 2: Aldol Addition with Benzaldehyde

The 2-methylquinoline-4-carboxylic acid undergoes an Aldol reaction with benzaldehyde at 95–105°C, forming a hydrated 2-vinylquinoline-4-carboxylic acid intermediate. This step achieves an 85% yield.

Step 3: Dehydration with Acetic Anhydride

Heating the hydrated intermediate with acetic anhydride at 115–125°C eliminates water, yielding anhydrous 2-vinylquinoline-4-carboxylic acid.

Step 4: Oxidation with Potassium Permanganate

The vinyl group is oxidized to a carboxylic acid using potassium permanganate in alkaline conditions (35–45°C), producing quinoline-2,4-dicarboxylic acid.

Step 5: Decarboxylation in m-Xylene

Thermal decarboxylation of quinoline-2,4-dicarboxylic acid in refluxing m-xylene removes the 2-carboxyl group, yielding the target compound.

Optimization and Characterization

Key optimizations include:

-

Temperature Control : Maintaining 100°C during the Aldol addition minimizes side reactions.

-

Solvent Selection : m-Xylene’s high boiling point (139°C) facilitates efficient decarboxylation.

-

Spectroscopic Validation : The final product was characterized by (DMSO-): δ 8.127 (ddd, J = 7.256 Hz), 7.692 (ddd, J = 7.658 Hz), and 2.587 (s, 3H for methyl).

Hydrolysis of Esters or Amides

European patent EP0351889A1 discloses an alternative approach involving the hydrolysis of ester or amide precursors under acidic or basic conditions.

Acidic Hydrolysis

Quinoline-4-carboxylate esters are treated with mineral acids (e.g., HCl) at elevated temperatures to hydrolyze the ester group to a carboxylic acid. For example, refluxing ethyl 7-chloro-6-fluoro-2-methylquinoline-4-carboxylate in 6M HCl for 12 hours achieves full conversion.

Basic Hydrolysis

Alternatively, amide derivatives undergo saponification with alkali metal hydroxides (e.g., NaOH) in aqueous ethanol. This method is less common due to competing side reactions with quinoline’s nitrogen.

Table 1: Hydrolysis Conditions and Yields

| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl ester | 6M HCl | 110 | 12 | 92 |

| Methyl amide | 2M NaOH/EtOH | 80 | 8 | 78 |

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Steps | Total Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Multi-Step (CN Patent) | 5 | ~65 | Low | Industrial |

| Hydrolysis (EP Patent) | 2 | 85–92 | Medium | Lab-scale |

| Gould-Jacobs | 3 | ~50 (estimated) | High | Theoretical |

Advantages of the Multi-Step Synthesis :

-

Utilizes inexpensive reagents (e.g., acetone, benzaldehyde).

-

High yields at each stage, particularly the initial condensation (99%).

-

Demonstrated industrial applicability.

Limitations of Hydrolysis Routes :

-

Requires pre-synthesized ester/amide precursors.

-

Acidic conditions may degrade sensitive functional groups.

Industrial Applicability

The CN102924374B method is explicitly designed for large-scale production, emphasizing:

-

Cost Efficiency : Benzaldehyde and acetic anhydride are low-cost.

-

Process Stability : Minimal purification steps between stages.

-

Environmental Impact : Water is the primary solvent in early steps, reducing organic waste.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the quinoline ring, altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, and ionic liquids . Reaction conditions often involve mild temperatures and the use of environmentally friendly solvents .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and chemical properties .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 7-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is its antibacterial properties. Research has demonstrated that derivatives of this compound exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activities of various quinoline derivatives, including those based on this compound. The results indicated that certain compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 64 μg/mL for Staphylococcus aureus and 128 μg/mL for Escherichia coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 64 |

| 5b | Escherichia coli | 128 |

| 5c | Methicillin-resistant S. aureus | Moderate |

This highlights the structural modifications that enhance antibacterial activity, suggesting a promising avenue for developing new antibiotics from this chemical framework.

Anticancer Activity

Another significant application of this compound is in cancer research. It has been investigated as a potential inhibitor of histone deacetylases (HDACs), which are critical targets in cancer therapy.

Case Study: HDAC Inhibition

A study focused on developing HDAC inhibitors featuring the quinoline structure reported that certain derivatives exhibited selective inhibition against HDAC3. The lead compound demonstrated potent anticancer activity in vitro, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines .

| Compound | HDAC Selectivity | Anticancer Activity |

|---|---|---|

| D28 | HDAC3 | Potent |

| D29 | HDAC1, 2, 3, 6 | Moderate |

This underscores the compound's potential as a scaffold for designing novel anticancer agents.

Synthesis and Green Chemistry

The synthesis of this compound and its derivatives has also been a focus of research aimed at improving efficiency and sustainability in chemical processes.

Case Study: Green Synthesis Methodology

Recent advancements have introduced environmentally friendly methods for synthesizing fluoroquinolone derivatives using a Keplerate-type giant-ball nanoporous isopolyoxomolybdate catalyst. This method significantly reduces reaction times and improves yields while minimizing toxic waste .

| Parameter | Conventional Method | Green Synthesis Method |

|---|---|---|

| Reaction Time | >120 min | <30 min |

| Yield | ~45% | up to 97% |

| Catalyst Cost | High | Low |

This innovative approach not only enhances the efficiency of synthesizing pharmaceutical compounds but also aligns with modern green chemistry principles.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death . This mechanism is similar to that of other quinoline-based antibiotics, such as ciprofloxacin . The compound’s molecular targets include various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Substituent Patterns and Physical Properties

Key Observations :

- Halogenation: The presence of Cl and F at positions 7 and 6 is common in antimicrobial quinolones, enhancing DNA gyrase inhibition . The 2-methyl group in the target compound may reduce polarity compared to phenyl (3d) or trifluoromethoxy substituents .

- Thermal Stability: The trifluoromethoxy group in 3d contributes to a higher melting point (197–198°C) compared to non-fluorinated analogs .

Key Observations :

Biological Activity

7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an antimicrobial, antimalarial, and anticancer agent. The following sections will detail its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial properties. It acts primarily by inhibiting bacterial DNA gyrase and type IV topoisomerase, leading to the cleavage of bacterial DNA and subsequent cell death. This mechanism is similar to that of established antibiotics such as ciprofloxacin and mefloquine.

Antimalarial Activity

The compound has shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. Its structural modifications enhance its ability to penetrate cellular membranes and inhibit critical enzymatic pathways within the parasite, thereby disrupting its lifecycle .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

The biological activity of this compound can be attributed to multiple mechanisms:

- DNA Gyrase Inhibition : The compound binds to bacterial DNA gyrase, preventing DNA replication.

- Topoisomerase IV Inhibition : It also inhibits topoisomerase IV, crucial for separating replicated DNA strands.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly influenced by their structural features. Modifications at specific positions on the quinoline ring can lead to enhanced potency:

| Modification Position | Effect on Activity |

|---|---|

| C-2 Position | Alkyl substitutions improve antimalarial activity |

| C-6 Position | Methyl or butyl groups enhance anti-TB activity |

| C-4 Carboxylic Group | Essential for maintaining antibacterial properties |

For instance, compounds with a methyl group at the C-6 position exhibited superior activity against Mycobacterium tuberculosis compared to their ethyl counterparts .

Study 1: Antitubercular Activity

A study involving a series of quinoline carboxylic acids demonstrated that derivatives similar to this compound exhibited significant inhibitory effects against Mycobacterium tuberculosis. The most potent derivatives showed MIC values below 1 μM, indicating strong potential as antitubercular agents .

Study 2: Anticancer Efficacy

In vitro testing revealed that this compound effectively inhibited proliferation in various cancer cell lines including HepG2 (liver) and MCF7 (breast). The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 3: Antimicrobial Spectrum

The compound was evaluated against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. Results indicated broad-spectrum antimicrobial activity with lower MIC values compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step routes starting from quinoline precursors. A common approach involves:

Esterification : Ethylation of carboxylic acid groups to form intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, followed by regioselective modifications (e.g., N-propargylation) .

Functionalization : Click chemistry (e.g., Sharpless conditions) with azides to introduce triazole substituents, enhancing structural diversity .

Hydrolysis : Final hydrolysis of the ester group to regenerate the carboxylic acid moiety.

- Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize by-products like Compound 4, a novel by-product observed during ethylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies substituent positions (e.g., methyl, chloro, fluoro groups) via coupling patterns and chemical shifts.

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of COOH or Cl/F groups) .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) affecting crystal packing .

Q. What are the key structural features influencing its reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilic substitution at the quinoline ring’s 4-position .

- Carboxylic Acid Group : Facilitates salt formation (e.g., with amines) or conjugation to biomolecules for biological studies .

- Methyl Group at C2 : Steric effects may hinder reactions at adjacent positions, requiring tailored catalysts (e.g., Pd for cross-couplings) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during synthesis of derivatives?

- Methodological Answer :

- Condition Screening : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor desired pathways. For example, higher temperatures may promote C-8 nitro group formation over competing reactions .

- Catalyst Design : Use transition metals (e.g., Cu for click reactions) to direct substituents to specific positions .

- Computational Modeling : Predict regioselectivity using DFT calculations to optimize reaction trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity) to minimize variability .

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity measurements .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with Br) to isolate contributions to activity .

Q. How to design experiments to study structure-activity relationships (SAR) for antimicrobial applications?

- Methodological Answer :

Derivative Library : Synthesize analogs with variations at C2 (methyl), C6 (F), and C7 (Cl) to assess tolerance for substitution .

Biological Testing : Evaluate against Gram-positive/negative bacteria and resistant strains (e.g., MRSA) to identify broad-spectrum potential .

Molecular Docking : Map interactions with bacterial targets (e.g., DNA gyrase) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.